Z-Atad-fmk: A Technical Guide to a Specific Caspase-12 Inhibitor
Z-Atad-fmk: A Technical Guide to a Specific Caspase-12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Atad-fmk (carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspart-1-yl-fluoromethylketone) is a potent and specific, cell-permeable, irreversible inhibitor of caspase-12.[1][2] This peptide-based inhibitor is a crucial tool for investigating the role of caspase-12 in endoplasmic reticulum (ER) stress-induced apoptosis. Its fluoromethylketone (FMK) moiety allows it to covalently bind to the active site of caspase-12, thereby inactivating the enzyme.[1] The benzyloxycarbonyl (Z) group enhances its cell permeability, making it effective for in vitro studies with cultured cells.[3] This technical guide provides a comprehensive overview of Z-Atad-fmk, including its mechanism of action, experimental protocols for its use, and its application in studying caspase-12 signaling pathways.
Core Properties of Z-Atad-fmk
| Property | Value | Reference |
| Full Name | Carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspart-1-yl-fluoromethylketone | [3] |
| Abbreviation | Z-Atad-fmk | [3] |
| Molecular Formula | C24H33FN4O9 | [4] |
| Molecular Weight | 540.54 g/mol | [2] |
| Appearance | Lyophilized solid | [2] |
| Purity | >95% | [2] |
| Solubility | Soluble in DMSO to 20 mM | [2] |
| Storage | Store lyophilized at -20°C. Once reconstituted in DMSO, store in aliquots at -20°C and avoid repeated freeze-thaw cycles. | [3] |
| Mechanism of Action | Irreversible covalent inhibitor of the caspase-12 active site. | [1] |
Mechanism of Action and Specificity
Z-Atad-fmk is designed to specifically target caspase-12. The peptide sequence Ala-Thr-Ala-Asp (ATAD) mimics the natural substrate recognition site of caspase-12.[3] The fluoromethylketone group at the C-terminus forms a covalent bond with the cysteine residue in the active site of the caspase, leading to its irreversible inhibition.[1]
Caspase-12 Signaling Pathway in ER Stress-Induced Apoptosis
Endoplasmic reticulum stress, caused by an accumulation of unfolded or misfolded proteins, triggers a signaling cascade that can lead to apoptosis. Caspase-12 is a key initiator caspase in this pathway. The diagram below illustrates the activation of caspase-12 and its downstream effects.
Experimental Protocols
In Vitro Caspase-12 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available caspase-12 fluorometric assay kits and provides a framework for determining the inhibitory effect of Z-Atad-fmk.
Materials:
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Cells of interest
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ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)
-
Z-Atad-fmk (reconstituted in DMSO)
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Cell Lysis Buffer
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2X Reaction Buffer
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DTT (1 M)
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Caspase-12 substrate: ATAD-AFC (7-amino-4-trifluoromethyl coumarin) (1 mM stock in DMSO)
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96-well microplate (black, clear bottom for fluorescence reading)
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Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Treatment:
-
Plate cells at a desired density in a multi-well plate.
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Induce apoptosis by treating cells with an ER stress-inducing agent. Include an untreated control group.
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For inhibitor studies, pre-incubate a set of cells with varying concentrations of Z-Atad-fmk (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) for 1 hour before adding the ER stress inducer. Include a vehicle control (DMSO).
-
-
Cell Lysate Preparation:
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After the desired incubation time, harvest the cells and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) containing the caspases.
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-
Caspase-12 Activity Assay:
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
In a 96-well microplate, add 50 µL of the cell lysate to each well.
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Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
-
To initiate the reaction, add 5 µL of the 1 mM ATAD-AFC substrate to each well (final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence of the plate using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
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Calculate the percentage of caspase-12 inhibition for each concentration of Z-Atad-fmk compared to the control (ER stress inducer alone).
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To determine the IC50 value, plot the percentage of inhibition against the logarithm of the Z-Atad-fmk concentration and fit the data to a sigmoidal dose-response curve.
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Experimental Workflow for Determining Z-Atad-fmk IC50
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of Z-Atad-fmk.
Data Presentation
While a definitive IC50 value for Z-Atad-fmk's inhibition of caspase-12 is not consistently reported across the literature, a well-designed experiment as outlined above would yield data that could be presented as follows:
Table 2: Representative Inhibitory Activity of Z-Atad-fmk on Caspase-12
| Z-Atad-fmk Concentration (µM) | Caspase-12 Activity (% of Control) | % Inhibition |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 5 | 65 | 35 |
| 10 | 50 | 50 |
| 25 | 20 | 80 |
| 50 | 10 | 90 |
| 100 | 5 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Conclusion
Z-Atad-fmk is an invaluable tool for researchers investigating the molecular mechanisms of ER stress-induced apoptosis. Its specificity for caspase-12 allows for the targeted dissection of this signaling pathway. By employing the methodologies outlined in this guide, researchers can effectively utilize Z-Atad-fmk to elucidate the role of caspase-12 in various physiological and pathological processes. As with any inhibitor, it is crucial to perform appropriate controls and to determine the optimal experimental conditions for each specific application.
References
- 1. Activation of Caspase-12, an Endoplastic Reticulum (ER) Resident Caspase, through Tumor Necrosis Factor Receptor-associated Factor 2-dependent Mechanism in Response to the ER Stress* | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
